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Cyclosporin A-Derivative 3 off-target effects mitigation

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Compound of Interest		
Compound Name:	Cyclosporin A-Derivative 3	
Cat. No.:	B12394395	Get Quote

Technical Support Center: Cyclosporin A-Derivative 3

Welcome to the technical support center for **Cyclosporin A-Derivative 3** (CsA-D3). This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the potential off-target effects of this compound during their experiments. The following information is based on available data for **Cyclosporin A-Derivative 3**, its parent compound Voclosporin, and the broader class of Cyclosporin A analogs.

Disclaimer: **Cyclosporin A-Derivative 3** (CAS: 121584-34-7), also identified as Voclosporin Z-Isomer or Voclosporin Impurity 1, is a close analog of the calcineurin inhibitor Voclosporin. Due to the limited public data specifically on **Cyclosporin A-Derivative 3**, this guide extrapolates potential off-target effects and mitigation strategies from studies on Voclosporin and Cyclosporin A. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is **Cyclosporin A-Derivative 3** and what is its primary mechanism of action?

Cyclosporin A-Derivative 3 is a structural analog of Cyclosporin A and is identified as a cisisomer of Voclosporin.[1][2][3] Like its parent compounds, its primary mechanism of action is the inhibition of calcineurin, a protein phosphatase crucial for T-cell activation.[1][4] By forming

Troubleshooting & Optimization





a complex with an intracellular receptor, cyclophilin, it inhibits calcineurin's ability to dephosphorylate the nuclear factor of activated T-cells (NFAT), thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokine genes like IL-2.[5]

Q2: What are the potential off-target effects of Cyclosporin A-Derivative 3?

Based on data from Voclosporin and Cyclosporin A, potential off-target effects may include:

- Nephrotoxicity: Characterized by a decrease in glomerular filtration rate (eGFR).[6][7]
- Hypertension: An increase in blood pressure is a common side effect.[4][8]
- Hepatotoxicity: Liver functional abnormalities have been observed with Cyclosporin A.[9]
- Mitochondrial Dysfunction: Interference with the mitochondrial permeability transition pore (mPTP).[10][11]
- Other reported adverse events for Voclosporin include: hypertrichosis (excessive hair growth) and gingival swelling.[8]

Q3: How can I monitor for potential nephrotoxicity in my in vitro or in vivo experiments?

- In vitro: Utilize kidney cell lines (e.g., HK-2, MDCK) and assess cytotoxicity through assays measuring lactate dehydrogenase (LDH) leakage, mitochondrial metabolic activity (e.g., MTT assay), and lysosomal activity (e.g., neutral red uptake).[12][13] Changes in the expression of kidney injury markers like KIM-1 and NGAL can also be monitored.
- In vivo: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels. A dosedependent reduction in eGFR is a key indicator of nephrotoxicity.[6] Histopathological analysis of kidney tissue can reveal tubular injury and interstitial fibrosis.[14]

Q4: Are there strategies to mitigate the off-target effects of **Cyclosporin A-Derivative 3**?

Yes, several strategies can be employed:

 Dose Optimization: Use the lowest effective concentration of the compound to minimize offtarget effects.



- Co-administration with Protective Agents: For in vivo studies, the use of antioxidants may help mitigate oxidative stress-related toxicities.
- Use of Specific Cell Models: Employ cell lines that are less susceptible to the specific offtarget toxicities of concern for your primary research question.
- Structural Modification (for drug development): The development of non-immunosuppressive analogs of Cyclosporin A has shown that it is possible to separate the desired on-target effects from some of the off-target toxicities.[13]

Troubleshooting Guide



Issue Encountered	Possible Cause	Troubleshooting Steps
High cell toxicity in non- immune cell lines	Off-target cytotoxicity, possibly due to mitochondrial effects.	1. Perform a dose-response curve to determine the EC50 for your cell line. 2. Assess mitochondrial health using a mitochondrial permeability transition pore (mPTP) assay. 3. Consider using a cell line with known resistance to mitochondrial toxins if appropriate for your experiment.
Inconsistent immunosuppressive activity	Degradation of the compound. 2. Variability in cell culture conditions.	1. Prepare fresh stock solutions of Cyclosporin A-Derivative 3. 2. Ensure consistent cell density, passage number, and stimulation conditions in your T-cell activation assays.
Unexpected changes in gene expression unrelated to NFAT signaling	Off-target effects on other signaling pathways.	1. Perform a broader pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify affected pathways. 2. Use specific inhibitors for suspected off-target pathways to confirm their involvement.
Precipitation of the compound in culture media	Poor solubility.	1. Prepare stock solutions in an appropriate solvent like DMSO. 2. Ensure the final concentration of the solvent in the culture media is non-toxic to the cells (typically <0.1%).

Quantitative Data Summary



Data for **Cyclosporin A-Derivative 3** is limited. The following tables summarize relevant quantitative data for Voclosporin and Cyclosporin A to guide experimental design.

Table 1: In Vitro Potency of Voclosporin and Cyclosporin A

Compound	Assay	Cell Line	IC50
Voclosporin	Calcineurin Inhibition	Jurkat T-cells	~2-5 fold more potent than Cyclosporin A
Cyclosporin A	Calcineurin Inhibition	Jurkat T-cells	Varies by study, typically in the low nM range
Voclosporin	IL-2 Production	Human T-cells	Significantly lower than Cyclosporin A
Cyclosporin A	IL-2 Production	Human T-cells	Varies by study

Note: Specific IC50 values can vary depending on the experimental conditions.

Table 2: Reported Adverse Events for Voclosporin in Clinical Trials

Adverse Event	Frequency	Mitigation/Monitoring
Decreased Glomerular Filtration Rate	Common	Monitor eGFR regularly; dose reduction may be required.[6]
Hypertension	Common	Monitor blood pressure.[4]
Diarrhea	Common	Symptomatic treatment.
Headache	Common	Symptomatic treatment.
Anemia	Common	Monitor complete blood count.

Key Experimental Protocols Calcineurin Phosphatase Activity Assay



This protocol is used to determine the direct inhibitory effect of **Cyclosporin A-Derivative 3** on calcineurin activity.

Materials:

- Recombinant human Calcineurin
- Recombinant human Cyclophilin A
- Calmodulin
- Serine/Threonine Phosphatase substrate I (e.g., RII phosphopeptide)
- Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5)
- Malachite Green Phosphate Detection Kit
- Cyclosporin A-Derivative 3

Procedure:

- Prepare a reaction mixture containing Assay Buffer, Calmodulin, and Recombinant human Calcineurin.
- Prepare a solution of Cyclosporin A-Derivative 3 and Recombinant human Cyclophilin A in Assay Buffer and incubate for 15 minutes at room temperature to allow complex formation.
- Add the Cyclosporin A-Derivative 3/Cyclophilin A complex to the calcineurin reaction mixture.
- Initiate the phosphatase reaction by adding the phosphopeptide substrate.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction and measure the amount of free phosphate released using the Malachite
 Green Phosphate Detection Kit according to the manufacturer's instructions.



• Calculate the percentage of calcineurin inhibition compared to a vehicle control.

T-Cell Activation and Cytokine Release Assay

This protocol assesses the functional consequence of calcineurin inhibition on T-cell activation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
- T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)
- Cyclosporin A-Derivative 3
- RPMI-1640 medium supplemented with 10% FBS
- · ELISA kit for IL-2 or other relevant cytokines
- Flow cytometer and antibodies for activation markers (e.g., CD69, CD25)

Procedure:

- Plate PBMCs or Jurkat cells in a 96-well plate.
- Pre-incubate the cells with various concentrations of Cyclosporin A-Derivative 3 for 1-2 hours.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
- Incubate for 24-48 hours.
- For Cytokine Release: Collect the cell culture supernatant and measure the concentration of IL-2 or other cytokines using an ELISA kit.
- For Activation Markers: Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.[15][16]



Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay helps to evaluate the potential off-target effect of **Cyclosporin A-Derivative 3** on mitochondrial function.

Materials:

- Cells of interest
- Calcein-AM
- Cobalt (II) Chloride (CoCl2)
- Ionomycin (as a positive control for mPTP opening)
- Fluorescence microscope or plate reader

Procedure:

- Load cells with Calcein-AM. Calcein-AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent calcein, which is retained in the cytoplasm and mitochondria.
- Add CoCl2 to the medium. CoCl2 quenches the fluorescence of calcein in the cytosol but not in the mitochondria of healthy cells.
- Treat the cells with Cyclosporin A-Derivative 3 at various concentrations.
- Induce mPTP opening using a known inducer like ionomycin (positive control).
- Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.
- Measure the decrease in mitochondrial fluorescence using a fluorescence microscope or plate reader. A significant decrease in fluorescence indicates mPTP opening.[10][11][17]

Visualizations

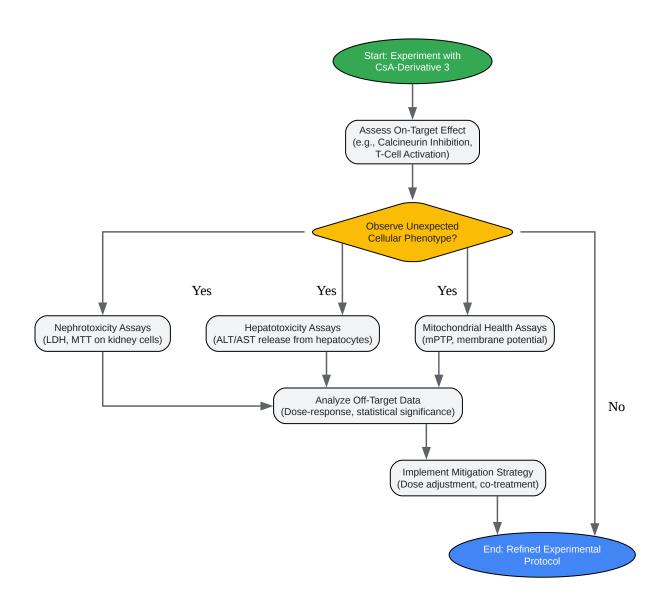




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Caption: Calcineurin-NFAT Signaling Pathway Inhibition by CsA-Derivative 3.

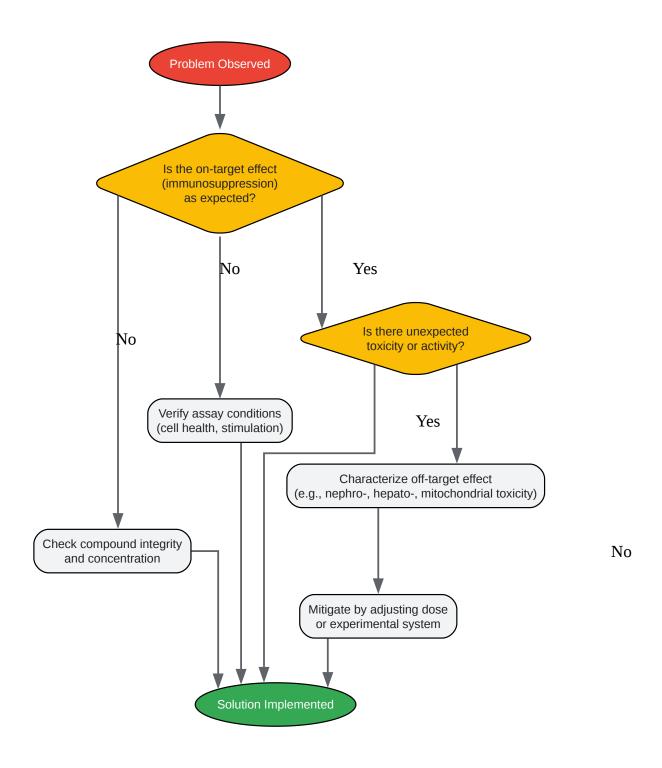




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Caption: Workflow for Assessing and Mitigating Off-Target Effects.





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Caption: Logical Flow for Troubleshooting Experimental Issues.



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